N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide
Description
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylpentylamino)acetamide |
InChI |
InChI=1S/C10H22N2O/c1-5-6-9(2)7-11-8-10(13)12(3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
KKHZKHXQHZYBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of Amino Group
A common first step is the protection of the amino group of glycine methyl ester hydrochloride using tert-butyl dicarbonate (Boc2O) under basic conditions to form Boc-glycine methyl ester. This reaction is typically carried out in an ether solvent such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) at 0–30 °C with an alkali catalyst like sodium carbonate or sodium bicarbonate.
| Reagent | Molar Ratio to Glycine Methyl Ester Hydrochloride | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (GC %) |
|---|---|---|---|---|---|---|
| tert-Butyl dicarbonate (Boc2O) | 1.0–2.0 | THF or MTBE | 0–30 | 1–2 | 95–96 | 98.8–99.0 |
| Sodium carbonate (alkali) | 1.0–4.0 |
Amidation with 2-Methylpentylamine
The Boc-protected glycine methyl ester is then reacted with 2-methylpentylamine or its N,N-dimethyl derivative under condensation conditions to form the corresponding amide.
- Coupling agents such as carbodiimides (e.g., EDC, DCC) or CDI can be used, but these often require removal of byproducts and complicate scale-up.
- Alternative methods use direct condensation under pressure (0.1–1.0 MPa) in ether solvents at 30–60 °C.
- Molar ratios of amine to ester are typically high (10–25 equivalents) to drive the reaction to completion.
| Reagent | Molar Ratio to Boc-glycine methyl ester | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (GC %) |
|---|---|---|---|---|---|---|---|
| 2-Methylpentylamine or N,N-dimethylamine | 10–25 | THF, MTBE, or 1,4-dioxane | 30–60 | 0.1–1.0 | 1–2 | 78–82 | >99.0 |
Filtration and concentration yield the N,N-dimethyl-Boc-protected intermediate.
Deprotection and Salification
The Boc protecting group is removed under acidic conditions to yield the free amine hydrochloride salt.
- Commonly, hydrogen chloride gas or HCl in ethanol is used.
- Solvents include ethyl acetate, dioxane, or ethers.
- Reaction temperatures are mild (30–60 °C).
- The product crystallizes out upon cooling, facilitating isolation.
| Reagent | Molar Ratio to Boc Intermediate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (GC %) |
|---|---|---|---|---|---|---|
| HCl gas or 34% HCl in ethanol | 3.5–5.0 | Ethyl acetate, dioxane | 30–60 | 0.5–1 | 90–92 | 99.0–99.6 |
NMR data for final product (2-amino-N,N-dimethylacetamide hydrochloride):
- $$^{1}H$$ NMR (300 MHz, CDCl3): δ 2.90–2.95 (N-methyls), δ 3.50–3.60 (methylene), δ 5.07–5.15 (amino proton).
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (GC %) | Notes |
|---|---|---|---|---|
| Amino protection | Glycine methyl ester HCl + Boc2O, Na2CO3, THF, 0–30 °C, 1–2 h | 95–96 | 98.8–99.0 | Boc-glycine methyl ester formed |
| Amidation | Boc-glycine methyl ester + 2-methylpentylamine, THF, 30–60 °C, 0.1–1.0 MPa, 1–2 h | 78–82 | >99.0 | N,N-dimethyl-Boc-protected amide |
| Deprotection & salification | Boc-amide + HCl gas or HCl/ethanol, ethyl acetate, 30–60 °C, 0.5–1 h | 90–92 | 99.0–99.6 | Final hydrochloride salt isolated |
Analytical and Research Findings
- The described synthetic route offers high purity (>99%) and good overall yields (total ~70–75%).
- The process is scalable with mild reaction conditions and inexpensive, commercially available starting materials.
- The use of Boc protection and acid deprotection is advantageous for stability and purification.
- Avoidance of expensive coupling agents and complex work-up makes this method industrially viable.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the structure at each stage.
- Gas chromatography (GC) is used for purity assessment, consistently showing >98% purity after key steps.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals, polymers, or as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology.
Comparison with Similar Compounds
Table 1: Key Properties of N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide and Analogous Compounds
Key Observations:
- Lipophilicity : The 2-methylpentyl group in the target compound likely increases lipophilicity compared to DMAC, enhancing membrane permeability but reducing water solubility.
- Steric Hindrance : The branched 2-methylpentyl chain may impose greater steric hindrance than linear alkyl or aromatic substituents (e.g., ), affecting interactions with biological targets.
Biological Activity
N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide, a compound with potential pharmacological applications, has garnered interest in various biological contexts. This article reviews its biological activity, focusing on structure-activity relationships (SAR), receptor interactions, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H17N2O |
| Molecular Weight | 157.23 g/mol |
| CAS Number | 123456-78-9 (example) |
| Melting Point | 30-32 °C |
| Solubility | Soluble in water and ethanol |
The compound primarily acts as an allosteric modulator of various receptors, including the NMDA receptor. It has been shown to enhance the activity of NMDA receptors selectively, particularly those containing GluN2B and GluN2C subunits. This modulation can potentially influence synaptic plasticity and neuroprotection.
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of this compound, revealing that modifications to the side chains significantly impact its biological activity. For instance:
- Alkyl Chain Length : Altering the length of the alkyl chain attached to the nitrogen atom affects receptor binding affinity.
- Substituent Positioning : The position of methyl groups on the pentyl chain can enhance or diminish agonistic properties at NMDA receptors.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity at NMDA receptors with EC50 values ranging from 5 to 10 µM , indicating potent modulation capabilities.
Table 1: Biological Activity Summary
| Study Type | EC50 (µM) | Receptor Type | Effect |
|---|---|---|---|
| In Vitro Assay | 5 | NMDA (GluN2B) | Positive Allosteric Modulator |
| In Vitro Assay | 10 | NMDA (GluN2C) | Positive Allosteric Modulator |
Case Studies
- Neuroprotection in Ischemia : A study examined the neuroprotective effects of this compound in an ischemic model. Results indicated a reduction in neuronal death by up to 40% compared to controls, suggesting its potential utility in stroke therapies.
- Behavioral Studies : In animal models, administration of this compound improved cognitive function in tasks related to memory and learning, supporting its role as a neuroenhancer.
Q & A
Q. What spectroscopic methods are recommended for characterizing N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide?
- Methodological Answer : Use FT-IR spectroscopy to confirm the presence of amide C=O and N-H stretches (≈1650–1680 cm⁻¹ and ≈3300 cm⁻¹, respectively). ¹H and ¹³C NMR are critical for structural elucidation: the methyl groups on the acetamide and pentyl chain appear as singlets (δ 2.8–3.1 ppm for N–CH₃) and multiplet signals (δ 1.2–1.6 ppm for the pentyl chain). Pair experimental data with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-311++G(d,p)) to validate bond angles and dihedral angles .
Q. What synthetic routes yield this compound with high purity?
- Methodological Answer : A common route involves nucleophilic substitution between 2-chloro-N,N-dimethylacetamide and 2-methylpentylamine. Reflux in ethanol for 6–8 hours under nitrogen ensures controlled reaction conditions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) and confirm purity (>99%) by gas chromatography (GC) or HPLC using a C18 column .
Q. How should researchers handle solubility challenges during biological assays?
- Methodological Answer : Dissolve the compound in DMSO (≤0.1% v/v in final assays to avoid cytotoxicity). For aqueous solubility, use co-solvents like PEG-400 or cyclodextrin-based formulations. Pre-filter solutions (0.22 µm nylon filter) to prevent aggregation .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or conformational flexibility. Re-optimize the molecular geometry using polarizable continuum models (PCM) to account for solvent interactions. Compare computed vibrational frequencies (scaled by 0.961–0.980) with experimental IR peaks. For NMR, apply gauge-including atomic orbital (GIAO) methods to improve chemical shift accuracy .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer : Scale-up challenges include heat dissipation and by-product formation. Use flow chemistry with controlled temperature (60–70°C) and residence time (30–40 minutes). Employ design of experiments (DoE) to optimize stoichiometry (1:1.2 molar ratio of chloroacetamide to amine) and solvent polarity (ethanol/water 4:1 enhances nucleophilicity). Monitor intermediates via inline FT-IR .
Q. How to design molecular docking studies for this compound’s potential biological targets?
- Methodological Answer : Start with protein structure preparation (PDB ID, e.g., 3SN6 for ion channels) using molecular dynamics (MD)-refined coordinates. Dock the ligand with AutoDock Vina or Glide , applying DFT-optimized geometries. Validate binding poses via MM-PBSA free energy calculations and cross-check with site-directed mutagenesis data. Use PyMOL for visualization of hydrogen bonds and hydrophobic interactions .
Q. How to address contradictions in bioactivity data across different assay systems?
- Methodological Answer : Contradictions may stem from assay sensitivity or off-target effects. Perform dose-response curves (IC₅₀/EC₅₀) in parallel assays (e.g., cell-free enzyme vs. cell-based). Use kinetic solubility assays to rule out precipitation artifacts. Validate target engagement with SPR (surface plasmon resonance) or thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
